molecular formula C17H12ClFN2OS B2780539 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 1797334-70-3

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2780539
CAS No.: 1797334-70-3
M. Wt: 346.8
InChI Key: TXSLFLQMYOJHBH-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups at the 2 and 6 positions, respectively, and an N-(2-(2-methylthiazol-4-yl)phenyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-chloro-6-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(2-methylthiazol-4-yl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(3-(methylsulfanyl)phenyl)benzamide
  • 2-chloro-6-fluoro-N-(2-(2-methoxyphenyl)phenyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to the presence of the 2-methylthiazol-4-yl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c1-10-20-15(9-23-10)11-5-2-3-8-14(11)21-17(22)16-12(18)6-4-7-13(16)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSLFLQMYOJHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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